molecular formula C32H37BrClN5O8 B12758943 methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride CAS No. 134106-80-2

methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride

Cat. No.: B12758943
CAS No.: 134106-80-2
M. Wt: 735.0 g/mol
InChI Key: LXRTZQKDZOKJRQ-UHFFFAOYSA-N
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Description

Methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its intricate structure, is of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride involves multiple stepsCommon reagents used in these reactions include brominating agents, methylating agents, and carbonylating agents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, leading to different biological effects . The exact mechanism depends on the specific functional groups attached to the indole core and their interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds to methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride include other indole derivatives such as:

Properties

CAS No.

134106-80-2

Molecular Formula

C32H37BrClN5O8

Molecular Weight

735.0 g/mol

IUPAC Name

methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride

InChI

InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H

InChI Key

LXRTZQKDZOKJRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl

Origin of Product

United States

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